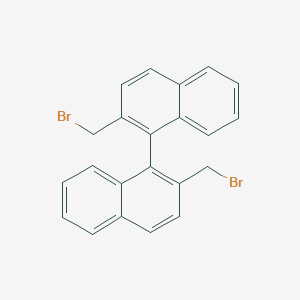

(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

Beschreibung

The exact mass of the compound 2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Br2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUUEDHFRJQSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400473 | |

| Record name | 2,2'-bis(bromomethyl)-1,1'-binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54130-90-4 | |

| Record name | 2,2'-bis(bromomethyl)-1,1'-binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

CAS Number: 86631-56-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene, a key chiral building block in asymmetric synthesis. The document details its chemical and physical properties, provides experimental protocols for its synthesis and chiral resolution, and explores its applications in the development of chiral ligands for asymmetric catalysis.

Core Compound Properties

(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is a chiral organic compound valued for its role as a precursor in the synthesis of a wide range of chiral ligands and materials.[1][2] Its rigid binaphthyl backbone and reactive bromomethyl groups make it a versatile starting material for introducing chirality into molecular frameworks.[3]

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 86631-56-3 | |

| Molecular Formula | C₂₂H₁₆Br₂ | [4][5] |

| Molecular Weight | 440.17 g/mol | |

| Melting Point | 181-185 °C | |

| Optical Activity | [α]₂²/D +160° (c = 1% in benzene) | |

| Appearance | White to light yellow powder/solid | [5] |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Detailed, publicly available peer-reviewed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is limited. Researchers are advised to acquire this data upon synthesis or purchase for compound verification. Typical chemical shifts for bromomethyl protons on a benzylic carbon are expected in the range of δ 3.4–4.7 ppm in ¹H NMR spectroscopy.[6]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is typically achieved through the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 2,2'-Bis(bromomethyl)-1,1'-binaphthyl

A common method for the synthesis of the racemic compound is the bromination of 2,2'-dimethyl-1,1'-binaphthyl using N-bromosuccinimide (NBS).

Experimental Protocol:

-

Materials: 2,2'-dimethyl-1,1'-binaphthyl, N-bromosuccinimide (NBS), chlorobenzene, water, sodium bisulfite, methanol.

-

Procedure:

-

In a suitable reactor, combine 2,2'-dimethyl-1,1'-binaphthyl, chlorobenzene, and water.

-

Add an initial portion of N-bromosuccinimide and a catalytic amount of sodium bisulfite.

-

Initiate the reaction using a light source under an inert atmosphere (e.g., nitrogen).

-

Control the temperature of the exothermic reaction, allowing it to proceed for a specified time.

-

Add the remaining NBS in portions to drive the reaction to completion.

-

After the reaction is complete, quench the reaction and separate the organic phase.

-

Wash the organic phase with water and then remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a solvent such as methanol to yield 2,2'-bis(bromomethyl)-1,1'-binaphthyl.

-

Chiral Resolution via Diastereomeric Cyclic Ethers

A highly effective method for resolving the racemic mixture involves the formation of diastereomeric cyclic ethers through a Williamson ether synthesis with an enantiopure chiral diol, such as (R)-BINOL.[3]

Experimental Protocol:

-

Materials: Racemic 2,2'-bis(bromomethyl)-1,1'-binaphthyl, (R)-1,1'-bi-2-naphthol ((R)-BINOL), a suitable base (e.g., potassium carbonate or cesium carbonate), and a solvent (e.g., acetone).

-

Procedure:

-

Combine the racemic 2,2'-bis(bromomethyl)-1,1'-binaphthyl with (R)-BINOL and the base in the solvent.

-

Reflux the mixture to facilitate the Williamson ether synthesis, leading to the formation of two diastereomeric cyclic ethers.

-

Separate the diastereomers using chromatographic techniques (e.g., column chromatography).

-

Individually cleave the ether linkages of the separated diastereomers using a reagent such as boron tribromide to yield the enantiomerically pure (R)- and (S)-2,2'-bis(bromomethyl)-1,1'-binaphthyl and recover the (R)-BINOL.

-

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ethz.ch [ethz.ch]

- 3. S-2,2'-Bis(bromomethyl)-1,1'-binaphthalene | Benchchem [benchchem.com]

- 4. Buy (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene | 86631-56-3 [smolecule.com]

- 5. R-2,2'-Bis(broMoMethyl)-1,1'-binaphthalene | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

Technical Guide: Physical and Chemical Properties of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is a chiral organic compound that serves as a versatile building block in asymmetric synthesis.[1] Its significance stems from the C2-symmetric binaphthyl backbone, which provides a rigid and sterically defined chiral environment, and the two reactive bromomethyl groups, which allow for a variety of chemical transformations. This guide provides a comprehensive overview of the physical properties, synthesis, purification, and analytical characterization of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene.

Core Physical and Chemical Properties

(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is a solid at room temperature and should be handled with care, utilizing appropriate personal protective equipment, as organobromine compounds can be irritants.[1] For long-term storage, it is recommended to keep the compound at 2-8°C.[2][3]

Quantitative Data Summary

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₂₂H₁₆Br₂ | [1][2][4] | |

| Molecular Weight | 440.17 g/mol | [2][3][4] | |

| Melting Point | 181-185 °C | [3] | |

| 185-187 °C | Recrystallized from chloroform/hexane | [2] | |

| Boiling Point | Not Applicable | Decomposes upon heating. | [2] |

| Optical Rotation | [α]₂²/D +160° | c = 1% in benzene | [3] |

| Density | 1.561 ± 0.06 g/cm³ | at 20 °C | [2] |

| Appearance | Solid | [4] |

Experimental Protocols

Synthesis of Racemic 2,2'-Bis(bromomethyl)-1,1'-binaphthyl

A common route to the racemic mixture of 2,2'-bis(bromomethyl)-1,1'-binaphthyl involves the radical bromination of 2,2'-dimethyl-1,1'-binaphthyl.

Materials:

-

2,2'-Dimethyl-1,1'-binaphthyl

-

N-Bromosuccinimide (NBS)

-

Chlorobenzene

-

Water

-

Sodium bisulfite

-

Methanol

Procedure:

-

A 2-liter glass reactor equipped with a mechanical stirrer, cooling jacket, and a bottom drain is charged with 212 g (0.75 mol) of 2,2'-dimethyl-1,1'-binaphthyl, 900 ml of chlorobenzene, and 450 ml of water.

-

To this mixture, 68 g (0.38 mol) of N-bromosuccinimide and 0.52 g (0.005 mol) of sodium bisulfite are added sequentially.

-

The mixture is vigorously stirred, and the temperature is adjusted to 19-20°C.

-

The reactor is purged with nitrogen to remove air, and the reaction is initiated by exposure to a 300-watt fluorescent lamp.

-

The reaction is exothermic, causing an initial temperature increase of approximately 5°C.

-

The remaining N-bromosuccinimide is added portion-wise as the temperature returns to the set point. A total of 275 g (1.55 mol) of NBS is added over approximately one hour.

-

After two hours of light exposure, the reaction is stopped. The mixture is heated to 40°C, and the aqueous and organic phases are separated.

-

The chlorobenzene phase is washed with 450 ml of water and then concentrated under reduced pressure.

-

The resulting brown solid residue is stirred with 800 ml of hot methanol, and the solid is collected by filtration.

-

The filter cake is washed with 200 ml of methanol and dried to yield 2,2'-bis(bromomethyl)-1,1'-binaphthyl.

Chiral Resolution of Racemic 2,2'-Bis(bromomethyl)-1,1'-binaphthyl

The resolution of the racemic mixture can be achieved via the formation of diastereomeric cyclic ethers using an enantiopure diol, such as (R)-1,1'-bi-2-naphthol ((R)-BINOL), through a Williamson ether synthesis.[5][6]

Conceptual Steps:

-

Reaction of racemic 2,2'-bis(bromomethyl)-1,1'-binaphthyl with (R)-BINOL in the presence of a base (e.g., potassium carbonate or cesium carbonate) in a suitable solvent (e.g., refluxing acetone) to form two diastereomeric dioxacyclophanes.[6]

-

Separation of the diastereomers by chromatography or crystallization.

-

Cleavage of the ether linkages of the desired diastereomer (in this case, the one that will yield (R)-2,2'-bis(bromomethyl)-1,1'-binaphthyl) using a reagent like boron tribromide or boron trichloride to liberate the optically pure product.[6]

Purification

Purification of the final product can be achieved by column chromatography on silica gel followed by recrystallization. A common solvent system for column chromatography is a mixture of petroleum ether and dichloromethane.[7] For recrystallization, a mixture of chloroform and hexane has been reported to yield pure crystals.[2]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): The proton NMR spectrum of the binaphthyl system is complex. The benzylic protons of the bromomethyl groups are expected to appear as a multiplet. Aromatic protons will resonate in the downfield region.

-

¹³C NMR (in CDCl₃): The carbon-13 NMR spectrum will show distinct signals for the aromatic carbons and a signal for the bromomethyl carbon.

High-Performance Liquid Chromatography (HPLC):

-

Chiral HPLC is essential for determining the enantiomeric excess of the final product. A chiral stationary phase, such as those based on cellulose or amylose derivatives, is typically used. The mobile phase often consists of a mixture of hexane and isopropanol.

Visualizations

Synthesis and Resolution Workflow

The following diagram illustrates the general workflow for the synthesis of racemic 2,2'-bis(bromomethyl)-1,1'-binaphthyl and its subsequent chiral resolution.

Caption: Workflow for the synthesis of racemic 2,2'-bis(bromomethyl)-1,1'-binaphthyl and its chiral resolution.

Logical Relationship of Key Components

This diagram shows the relationship between the starting material, key reagent for chirality, intermediate, and the final enantiomerically pure product.

Caption: Relationship between key components in the synthesis and resolution process.

References

- 1. Buy (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene | 86631-56-3 [smolecule.com]

- 2. Cas 86631-56-3,R-2,2'-Bis(broMoMethyl)-1,1'-binaphthalene | lookchem [lookchem.com]

- 3. (R)-2,2 -Bis(bromomethyl)-1,1 -binaphthyl 97 86631-56-3 [sigmaaldrich.com]

- 4. R-2,2'-Bis(broMoMethyl)-1,1'-binaphthalene | CymitQuimica [cymitquimica.com]

- 5. S-2,2'-Bis(bromomethyl)-1,1'-binaphthalene | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene, a chiral compound of significant interest in asymmetric synthesis and materials science. This document details its physicochemical properties, provides an illustrative experimental protocol for its synthesis, and discusses its applications, particularly in the development of chiral ligands for catalysis.

Physicochemical Properties

(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is a chiral organic compound characterized by a binaphthyl backbone with bromomethyl groups at the 2 and 2' positions.[1] Its axial chirality arises from the restricted rotation around the C1-C1' bond.

| Property | Value | References |

| Molecular Formula | C₂₂H₁₆Br₂ | [1][2][3][4][5] |

| Molecular Weight | 440.17 g/mol | [2][3][4][5] |

| CAS Number | 86631-56-3 | [1][2][3][4][5] |

| Appearance | Solid | [2][3][4] |

| Melting Point | 181-185 °C | [3][4] |

| Optical Activity | [α]₂²/D +160° (c = 1% in benzene) | [3][4] |

| Storage Temperature | 2-8°C | [3][4][5] |

Experimental Protocols: Synthesis of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

The synthesis of enantiomerically pure (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is a multi-step process that typically involves the synthesis of the racemic binaphthyl core, followed by chiral resolution and functionalization. While specific, detailed protocols for this exact molecule are proprietary or scattered in primary literature, a general and illustrative methodology based on established chemical transformations for related binaphthyl compounds is presented below.

Stage 1: Synthesis of Racemic 1,1'-Bi-2-naphthol (BINOL)

The foundational step is the oxidative coupling of 2-naphthol to form the binaphthyl skeleton.

-

Methodology: A common method involves the use of iron(III) chloride as an oxidizing agent. In a typical procedure, 2-naphthol is dissolved in an aqueous solution, and a solution of FeCl₃ is added. The reaction mixture is stirred, often with heating, to promote the coupling reaction. The resulting racemic BINOL precipitates and can be collected by filtration.

Stage 2: Chiral Resolution of Racemic BINOL

To obtain the (R)-enantiomer, the racemic mixture of BINOL is resolved.

-

Methodology: A classical resolution technique involves the formation of diastereomeric complexes with a chiral resolving agent. For instance, the racemic BINOL can be reacted with an enantiopure amine, such as N-benzylcinchonidinium chloride, to form diastereomeric inclusion complexes. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. Subsequent treatment of the isolated diastereomeric complex with an acid liberates the enantiomerically pure (R)-BINOL.

Stage 3: Synthesis of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene from (R)-BINOL

The final step involves the conversion of the hydroxyl groups of (R)-BINOL to bromomethyl groups. This is typically a two-step process involving the synthesis of an intermediate dimesylate followed by nucleophilic substitution.

-

Step 3a: Synthesis of (R)-2,2'-Bis(methanesulfonyloxy)-1,1'-binaphthyl: (R)-BINOL is dissolved in a suitable aprotic solvent, such as dichloromethane, along with a base like triethylamine. The solution is cooled in an ice bath, and methanesulfonyl chloride is added dropwise. The reaction is allowed to proceed to completion, yielding the dimesylate intermediate.

-

Step 3b: Bromination: The (R)-2,2'-bis(methanesulfonyloxy)-1,1'-binaphthyl is then reacted with a bromide source, such as lithium bromide, in a polar aprotic solvent like dimethylformamide (DMF). Heating the mixture facilitates the nucleophilic substitution of the mesylate groups with bromide to yield the final product, (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene. The product can be purified by recrystallization.

Applications in Asymmetric Catalysis and Drug Development

(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is a valuable chiral building block, primarily used in the synthesis of more complex chiral ligands for asymmetric catalysis.[1][6] The reactive bromomethyl groups are excellent leaving groups, allowing for straightforward nucleophilic substitution reactions.[1][6] This enables the introduction of a wide variety of coordinating groups, such as phosphines, amines, and thiols, to create a library of chiral ligands.

These ligands, in turn, are used in a multitude of transition-metal-catalyzed asymmetric reactions, including hydrogenations, cross-coupling reactions, and cycloadditions.[1] The ability to generate enantiomerically pure products is of paramount importance in the pharmaceutical industry, where the chirality of a drug molecule can have a profound impact on its efficacy and safety.

The general workflow for the application of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene in the synthesis of chiral ligands and their subsequent use is depicted in the following diagram.

Caption: Workflow for Chiral Ligand Synthesis and Application.

Logical Relationship in Synthesis

The synthetic pathway described above follows a logical progression from a simple precursor to the final chiral product. This can be visualized as a series of key transformations.

Caption: Synthetic Pathway to (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene.

References

- 1. Buy (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene | 86631-56-3 [smolecule.com]

- 2. R-2,2'-Bis(broMoMethyl)-1,1'-binaphthalene | CymitQuimica [cymitquimica.com]

- 3. (R)-2,2 -Bis(bromomethyl)-1,1 -binaphthyl 97 86631-56-3 [sigmaaldrich.com]

- 4. (R)-2,2 -Bis(bromomethyl)-1,1 -binaphthyl 97 86631-56-3 [sigmaaldrich.com]

- 5. Cas 86631-56-3,R-2,2'-Bis(broMoMethyl)-1,1'-binaphthalene | lookchem [lookchem.com]

- 6. S-2,2'-Bis(bromomethyl)-1,1'-binaphthalene | Benchchem [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Structure and Chirality of 1,1'-Binaphthyl Derivatives

This guide provides a comprehensive overview of the core principles governing the structure, chirality, and application of 1,1'-binaphthyl derivatives. These compounds are a cornerstone of modern asymmetric synthesis and materials science, owing to their unique form of stereoisomerism known as atropisomerism.

Introduction: The Phenomenon of Atropisomerism

1,1'-Binaphthyl and its derivatives are biaryl compounds composed of two naphthalene rings linked by a single C1-C1' bond. While rotation around single bonds is typically facile, in the 1,1'-binaphthyl system, the steric hindrance caused by substituents at the ortho positions (2, 2', 8, and 8') restricts this rotation.[1] This restricted rotation, or atropisomerism (from the Greek a, not, and tropos, turn), gives rise to stable, non-superimposable mirror-image conformers, known as atropisomers.[2][3]

These atropisomers are not a result of a traditional stereocenter but possess axial chirality along the C1-C1' bond. The stability of these enantiomers is determined by the energy barrier to rotation around this bond. If the barrier is high enough to allow for the isolation of individual rotamers at a given temperature (a half-life of at least 1000 seconds), the compound is said to exhibit atropisomerism.[3] This unique structural feature has made 1,1'-binaphthyl derivatives, particularly BINOL, BINAP, and BINAM, indispensable as chiral ligands and auxiliaries in asymmetric catalysis, enantioselective sensing, and the development of advanced materials.[2][4][5][6][7]

Core Structural Features

The parent 1,1'-binaphthyl molecule exists in a non-planar conformation. X-ray crystallographic studies have revealed that the two naphthalene rings are twisted relative to each other. The molecule can adopt two main conformations: a cisoid form and a transoid form. In the solid state, the racemic form adopts a cisoid conformation, while the resolved chiral form prefers a transoid conformation.[8][9]

The dihedral angle between the planes of the two naphthalene rings is a critical parameter. In the racemic crystal, this angle is approximately 68°, whereas in the chiral R-(-)-enantiomer, it is about 103°.[8][9] The C1-C1' bond length is typically around 1.475 Å.[8]

| Parameter | Unsubstituted 1,1'-Binaphthyl (Racemic Crystal) | R-(-)-1,1'-Binaphthyl (Chiral Crystal) | Reference(s) |

| Conformation | Cisoid | Transoid | [8][9] |

| Dihedral Angle | ~68° | ~103° | [8][9] |

| C1-C1' Bond Length | 1.475 ± 0.005 Å | - | [8] |

| Space Group | C2/c | P4₁2₁2 | [8][9] |

Chirality and Rotational Energy Barriers

The ability to resolve 1,1'-binaphthyl derivatives into stable enantiomers is directly related to the magnitude of the rotational energy barrier. This barrier is primarily influenced by the steric bulk of the substituents at the 2, 2', 8, and 8' positions.

The racemization process, or the interconversion of enantiomers, can occur via two primary pathways: a syn-pathway and an anti-pathway, which involve the close passage of the 8 and 8' hydrogens and the 2 and 8' hydrogens, respectively. For the unsubstituted 1,1'-binaphthyl, the anti-pathway is energetically favored.[10][11]

The introduction of substituents, especially at the 2 and 2' positions, dramatically increases the rotational barrier. This effect is predominantly steric; the size of the substituent is the most critical factor determining the optical stability.[11][12] For example, the barrier for 1,1'-bi-2-naphthol (BINOL) is significantly higher than that for the unsubstituted parent compound.

| Compound | Rotational Barrier (ΔG‡, kcal/mol) | Method/Solvent | Reference(s) |

| 1,1'-Binaphthyl | 23.5 - 24.1 | Experimental, various solvents | [10][11] |

| 1,1'-Bi-2-naphthol (BINOL) | 37.2 - 37.8 | Experimental, naphthalene/diphenyl ether | [11] |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | ~49.4 | Computational | [11] |

| 2-Amino-2'-hydroxy-1,1'-binaphthyl | ~40.4 | Computational | [11] |

Experimental Protocols: Synthesis and Resolution

General Synthesis: Oxidative Coupling

A common method for synthesizing the 1,1'-binaphthyl core is the oxidative coupling of 2-naphthol derivatives.

-

Protocol: Racemic BINOL can be synthesized by the oxidative coupling of 2-naphthol using an oxidant like iron(III) chloride (FeCl₃).[13]

-

Dissolve 2-naphthol in a suitable solvent (e.g., toluene).

-

Add a stoichiometric amount of FeCl₃ and stir at room temperature.

-

The reaction proceeds via a radical coupling mechanism.

-

After the reaction is complete, the product is isolated through extraction and purified by crystallization or chromatography.

-

Resolution of Racemic BINOL

Optically pure BINOL is most commonly obtained through the resolution of the racemate. A highly effective method involves forming diastereomeric co-crystals with a chiral resolving agent, such as a Cinchona alkaloid derivative.

-

Protocol: Resolution of (±)-BINOL using N-benzylcinchonidinium chloride [14][15]

-

Complex Formation: Dissolve racemic BINOL (1.0 equiv) and N-benzylcinchonidinium chloride (0.55 equiv) in a solvent like acetonitrile by heating to reflux.[15]

-

Crystallization: Allow the solution to cool slowly. The (R)-BINOL enantiomer selectively forms a crystalline salt co-crystal with the resolving agent, which precipitates from the solution.

-

Isolation of (R)-BINOL: Filter the solid complex. To break the complex and recover the enantiomer, dissolve the solid in a biphasic system of ethyl acetate and dilute aqueous HCl. The (R)-BINOL will be in the organic layer, and the resolving agent will move to the aqueous layer as its hydrochloride salt. Isolate the (R)-BINOL by separating the layers and evaporating the organic solvent. Recoveries of 85-88% with >99% enantiomeric excess (ee) can be achieved.[15]

-

Isolation of (S)-BINOL: The (S)-BINOL remains enriched in the supernatant from the initial crystallization. Concentrate the supernatant to dryness. Dissolve the residue in ethyl acetate and wash with dilute HCl to remove any residual resolving agent. Evaporation of the solvent yields (S)-BINOL with high ee (e.g., 99% ee) and recoveries of 89-93%.[15]

-

Chiroptical Properties and Enantiomeric Excess (ee) Determination

The enantiomers of 1,1'-binaphthyl derivatives are optically active, meaning they rotate the plane of polarized light. This property is quantified as the specific rotation. Additionally, they exhibit characteristic Electronic Circular Dichroism (ECD) spectra.[16]

| Compound | Specific Rotation [α]D (c=1, THF) | Reference(s) |

| (R)-BINOL | +35.5° | [13] |

| (S)-BINOL | -35.5° | [13] |

Determining the enantiomeric excess (ee) is crucial for quality control and for evaluating the success of an asymmetric synthesis.

Protocol: ee Determination by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[17]

-

General Protocol for BINAM Derivatives [17]

-

Sample Preparation: Prepare a solution of the binaphthyl sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

-

Instrumentation: Use an HPLC system equipped with a suitable chiral column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak IA).

-

Mobile Phase: A typical mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. For basic compounds like 1,1'-binaphthyl-2,2'-diamine (BINAM), adding a small amount of an amine additive (e.g., 0.1% diethylamine) can improve peak shape.[17]

-

Analysis: Inject the sample onto the column. The two enantiomers will interact differently with the CSP and elute at different retention times.

-

Quantification: The ee is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100

-

Protocol: ee Determination by NMR Spectroscopy

NMR spectroscopy can be used for ee determination by converting the enantiomeric mixture into a pair of diastereomers, which will have distinct NMR signals. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[18][19][20]

-

Protocol using a Chiral Solvating Agent (e.g., for amines) [19]

-

Sample Preparation: In an NMR tube, directly mix the chiral analyte (e.g., a primary amine) with an enantiopure chiral solvating agent (e.g., (S)-BINOL or a derivative) in a suitable deuterated solvent (e.g., CDCl₃).

-

Complex Formation: The analyte and CSA form transient, non-covalent diastereomeric complexes.

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Analysis: The different chemical environments in the diastereomeric complexes cause specific proton signals of the analyte to split into two distinct peaks or multiplets.

-

Quantification: The ee is determined by integrating the corresponding signals for each diastereomer.

-

Conclusion

The 1,1'-binaphthyl framework is a privileged structure in stereochemistry. Its axial chirality, arising from sterically hindered rotation, provides a robust and tunable platform for a vast range of applications. An understanding of the structural parameters that dictate the stability of its atropisomers, coupled with well-defined protocols for synthesis, resolution, and stereochemical analysis, is fundamental for researchers in organic synthesis, catalysis, and drug development. The continued exploration of these derivatives promises to yield new catalysts and materials with unprecedented levels of stereocontrol and functionality.

References

- 1. Atropisomerism 123456789101112131415161718 | PPTX [slideshare.net]

- 2. stereoelectronics.org [stereoelectronics.org]

- 3. Atropisomer - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Chiral Bidentate NHC Ligands Based on the 1,1'-Binaphthyl Scaffold: Synthesis and Application in Transition-Metal-Catalyzed Asymmetric Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal and molecular structure of 1,1′-binaphthyl - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. The crystal and molecular structure of R-(–)-1,1′-binaphthyl: the conformational isomerism and a comparison of the chiral with the racemic packing mode - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. worldscientific.com [worldscientific.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 14. orgsyn.org [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

**(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is a chiral organic compound frequently utilized as a versatile building block in asymmetric synthesis, particularly for the development of novel chiral ligands and catalytic systems. Its unique stereochemical properties make it a valuable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients. However, as with many halogenated aromatic compounds, a thorough understanding of its safety and hazard profile is paramount for its safe handling and use in a laboratory setting. This technical guide provides an in-depth overview of the known safety and hazard information for (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene, compiled from available safety data sheets and chemical literature.

Chemical and Physical Properties

A summary of the key physical and chemical properties of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is provided in the table below. This information is essential for proper storage, handling, and in the event of a spill.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₆Br₂ | [1] |

| Molecular Weight | 440.17 g/mol | [1] |

| CAS Number | 86631-56-3 | [1] |

| Appearance | Solid | |

| Melting Point | 181-185 °C | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Density | Not available | |

| Optical Activity | [α]₂₂/D +160°, c = 1% in benzene | |

| Storage Temperature | 2-8°C |

Hazard Identification and GHS Classification

While an officially harmonized GHS classification for (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is not consistently available across all sources, the available data strongly suggests that this compound should be handled as a hazardous substance. Based on information for similar bromomethylnaphthalene compounds and general knowledge of halogenated organic molecules, the following hazards are likely.[2][3]

Potential GHS Classification (Note: This is not an officially harmonized classification)

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.[2]

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

Experimental Protocols and Safe Handling

Due to its potential as a skin and eye irritant, strict adherence to safe laboratory practices is crucial when working with (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected prior to use and disposed of properly after handling.[4]

-

Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential for splashing, additional protective clothing such as an apron or coveralls may be necessary.

-

Respiratory Protection: If working with the solid in a way that may generate dust, or if heating the compound, a NIOSH-approved respirator with an appropriate particulate filter or organic vapor cartridge should be used in a well-ventilated area, preferably a chemical fume hood.

General Handling and Storage

-

Handling:

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is 2-8°C.

-

Spill and Emergency Procedures

-

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

-

Disposal Considerations

All waste materials contaminated with (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene, including empty containers, absorbent materials, and contaminated PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this material in standard laboratory trash or down the drain.[3]

Toxicological and Ecological Information

There is a significant lack of specific quantitative toxicological and ecological data for (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene in publicly available literature and databases.

-

Toxicological Information: No specific LD50 or LC50 data for this compound has been found. As a brominated aromatic compound, it should be handled with care, assuming potential for toxicity upon ingestion, inhalation, or skin absorption. Some brominated compounds have been shown to have mutagenic properties.[3]

-

Ecological Information: No specific data on the ecotoxicity or environmental fate of this compound is available. Brominated aromatic compounds can be persistent in the environment and may bioaccumulate.[4][5] They can be transformed into more toxic polybrominated dibenzodioxins and dibenzofurans under certain environmental conditions, such as high temperatures.[2] Therefore, release into the environment should be strictly avoided.

Experimental Methodology Example: Synthesis of a Chiral Ligand

(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is a key starting material for the synthesis of various chiral ligands. The following is a generalized experimental protocol for a nucleophilic substitution reaction to synthesize a new chiral ligand. Note: This is a representative example, and specific reaction conditions may need to be optimized.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene (1 equivalent).

-

Addition of Reagents: Under a nitrogen atmosphere, add a suitable anhydrous solvent (e.g., acetonitrile or DMF) and a base (e.g., potassium carbonate, 2.2 equivalents).

-

Addition of Nucleophile: To the stirred suspension, add the desired nucleophile (e.g., a chiral amine or phosphine, 2.1 equivalents) either neat or as a solution in the reaction solvent.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and polarimetry to confirm its structure and purity.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene. Users are responsible for consulting original safety data sheets and complying with all applicable safety regulations.

References

- 1. useforesight.io [useforesight.io]

- 2. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Handling and Storage of Brominated Binaphthyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Brominated binaphthyl compounds are a pivotal class of molecules in asymmetric synthesis, catalysis, and materials science. Their unique chiral scaffold, imparted by atropisomerism, makes them indispensable as ligands and building blocks in the development of pharmaceuticals and advanced materials. However, the presence of bromine atoms on the binaphthyl core introduces specific handling and storage requirements to ensure their stability, purity, and the safety of laboratory personnel. This technical guide provides a comprehensive overview of the best practices for the handling and storage of these valuable compounds, supported by quantitative data, detailed experimental protocols, and logical workflows.

General Storage Conditions

Proper storage is fundamental to preserving the chemical integrity of brominated binaphthyl compounds. These compounds can be sensitive to heat, light, and atmospheric conditions. The following table summarizes the recommended storage conditions based on best practices for brominated organic compounds.[1]

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry location. Generally, ambient temperature is acceptable, but for long-term storage, refrigeration (2-8 °C) is recommended. Avoid freezing, as this can cause precipitation or crystallization from solution. | Prevents thermal degradation and pressure buildup in the container.[1] |

| Light | Store in amber glass vials or in a dark location, away from direct sunlight and other sources of UV radiation. | Prevents photolytic degradation, which can lead to debromination and the formation of impurities.[2] |

| Atmosphere | For many brominated binaphthyl derivatives, especially those used as catalysts or ligands, storage under an inert atmosphere (e.g., nitrogen or argon) is crucial. | Prevents oxidation and hydrolysis, particularly for compounds with sensitive functional groups.[3][4] |

| Containers | Tightly sealed, chemically resistant containers, such as amber glass bottles with PTFE-lined caps. | Avoids leakage, release of vapors, and contamination from atmospheric moisture and oxygen.[1] |

Handling Protocols

Due to their potential reactivity and toxicity, strict handling protocols must be followed when working with brominated binaphthyl compounds.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory and includes:

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

Engineering Controls

-

Fume Hood: All handling of solid and solutions of brominated binaphthyl compounds should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1]

-

Inert Atmosphere: For air- and moisture-sensitive derivatives, manipulations should be performed using Schlenk line techniques or within a glovebox.[5][6][7]

Incompatibilities

Brominated binaphthyl compounds should be stored and handled separately from:

-

Strong oxidizing agents

-

Strong reducing agents

-

Strong bases

-

Reactive metals (e.g., aluminum)[1]

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability and handling of brominated binaphthyl compounds.

Protocol for Thermal Stability Assessment

This protocol outlines a method for evaluating the thermal degradation of a brominated binaphthyl compound using thermogravimetric analysis (TGA).

-

Sample Preparation: Accurately weigh 5-10 mg of the brominated binaphthyl compound into a TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

The onset temperature of decomposition is determined from the TGA curve. Significant decomposition of brominated flame retardants like tetrabromobisphenol A (TBBA) has been observed to begin in the range of 200-300°C.[8]

-

Protocol for Photolytic Stability Assessment

This protocol describes a method to assess the stability of a brominated binaphthyl compound under UV irradiation.

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the brominated binaphthyl compound in a photochemically inert solvent (e.g., acetonitrile or hexane).

-

Irradiation:

-

Transfer the solution to a quartz cuvette.

-

Expose the solution to a UV lamp with a specific wavelength (e.g., 254 nm or 365 nm) for a defined period.

-

A control sample should be kept in the dark at the same temperature.

-

-

Analysis:

-

At various time intervals, withdraw aliquots from the irradiated and control solutions.

-

Analyze the aliquots by HPLC or GC-MS to quantify the degradation of the parent compound and identify any photoproducts. Photolytic debromination is a known degradation pathway for brominated aromatic compounds.[2][9]

-

Protocol for Handling Air-Sensitive Brominated Binaphthyl Ligands

This protocol details the transfer of an air-sensitive brominated binaphthyl ligand from a storage container to a reaction vessel using Schlenk line techniques.

-

Glassware Preparation: Ensure all glassware (Schlenk flask, syringes, needles) is thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool under a stream of dry nitrogen or argon.

-

Inert Atmosphere: Connect the reaction flask and the storage vial of the ligand to a Schlenk line. Evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

Reagent Transfer:

Degradation Pathways and Handling Workflows

The following diagrams, generated using Graphviz, illustrate potential degradation pathways and a logical workflow for the safe handling of brominated binaphthyl compounds.

Caption: Potential degradation pathways for brominated binaphthyl compounds.

Caption: A logical workflow for the safe handling of brominated binaphthyls.

Conclusion

The stability and safe handling of brominated binaphthyl compounds are paramount for their successful application in research and development. By adhering to the storage conditions, handling protocols, and experimental procedures outlined in this guide, researchers can minimize the risks of degradation and exposure, ensuring the integrity of their experiments and the safety of the laboratory environment. A thorough understanding of the potential degradation pathways and a systematic approach to handling, as depicted in the provided diagrams, will further contribute to the effective utilization of these important chiral compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Innovative graduate training to handle air-sensitive reagents - Department of Chemistry, University of York [york.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 10. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

solubility of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene in organic solvents

Technical Guide: Solubility of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is a chiral organic compound widely utilized as a fundamental building block in asymmetric synthesis.[1] Its axially chiral binaphthyl backbone makes it a valuable precursor for the synthesis of chiral ligands, catalysts, and advanced materials.[1][2] The solubility of this compound in various organic solvents is a critical parameter for its application in chemical reactions, purification processes like recrystallization, and analytical characterization. This guide provides a comprehensive overview of the known and inferred solubility characteristics of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene, alongside detailed experimental protocols for its determination.

Physicochemical Properties

Before discussing solubility, it is essential to understand the basic physicochemical properties of the compound.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₆Br₂ | |

| Molecular Weight | 440.17 g/mol | |

| Appearance | Solid | [3] |

| Melting Point | 181-187 °C | [4][5] |

| Storage Temperature | 2-8°C |

Solubility Profile

Specific quantitative solubility data for (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is not extensively published. However, by analyzing its molecular structure—a large, relatively non-polar aromatic hydrocarbon—and reviewing its use in published synthetic procedures, a qualitative solubility profile can be established. The compound is expected to be soluble in non-polar and moderately polar aprotic solvents and poorly soluble in polar protic solvents and non-polar alkanes.

The following table summarizes the inferred and reported solubility characteristics.

| Solvent | Solvent Class | Inferred/Reported Solubility | Rationale / Evidence |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | Commonly used as a solvent for related binaphthyl derivatives.[6] |

| Chloroform | Halogenated Hydrocarbon | Soluble | A published melting point was determined after recrystallization from a chloroform/hexane mixture, indicating good solubility.[4] |

| Chlorobenzene | Halogenated Hydrocarbon | Soluble | Used as a reaction solvent in a synthesis procedure for the compound.[7] |

| Benzene | Aromatic Hydrocarbon | Soluble (at least 10 mg/mL) | Optical activity has been reported in a 1% benzene solution (c = 1), implying solubility of at least 1 g/100mL.[5] |

| Tetrahydrofuran (THF) | Ether | Likely Soluble | A common solvent for reactions involving similar organic molecules. |

| Hexane | Non-polar Alkane | Sparingly Soluble / Insoluble | Used as an anti-solvent for recrystallization with chloroform, indicating low solubility.[4] |

| Methanol | Polar Protic (Alcohol) | Sparingly Soluble / Insoluble | Used as a washing solvent for the crude product after synthesis, suggesting poor solubility.[7] |

| Acetonitrile | Polar Aprotic | Likely Poorly Soluble | A related, though different, binaphthyl derivative showed poor solubility in acetonitrile.[6] |

| Water | Polar Protic | Insoluble | The large, non-polar hydrocarbon structure makes it immiscible with water.[8] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. These methods progress from a simple qualitative assessment to a more rigorous quantitative determination.

Qualitative Screening Workflow

This initial screening provides a rapid assessment of solubility in various solvents, which is useful for selecting appropriate solvents for reactions or purification. The general workflow is outlined below.

Caption: Workflow for qualitative solubility screening.

Methodology:

-

Place a precisely weighed sample of the compound (e.g., 25 mg) into a small vial.[9]

-

Add a measured volume of the selected organic solvent (e.g., 0.25 mL) to the vial.

-

Vigorously agitate the mixture (e.g., using a vortex mixer) for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Visually inspect the solution. If the solid has completely dissolved, the compound is classified as "soluble" in that solvent.

-

If the solid has not completely dissolved, add another aliquot of solvent (e.g., 0.25 mL) and repeat the agitation and observation steps.

-

Continue this process up to a total volume of 1.0 mL. If the compound dissolves, it can be classified as "soluble" or "sparingly soluble." If it remains undissolved, it is classified as "insoluble" under these conditions.[9][10]

Quantitative Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[11]

Caption: Workflow for quantitative solubility determination.

Methodology:

-

Preparation : Add an excess amount of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene to a known volume of the chosen solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.[8]

-

Equilibration : Place the vial in a shaker bath or on a rotator at a constant, controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[11]

-

Phase Separation : After equilibration, allow the vial to stand undisturbed at the same constant temperature until the excess solid has fully settled, leaving a clear supernatant.

-

Sampling : Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being transferred.[8]

-

Analysis : Dilute the collected aliquot with a suitable solvent and determine the concentration of the compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, using a pre-established calibration curve.

-

Calculation : Calculate the solubility from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

Conclusion

While precise, tabulated solubility data for (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene remains scarce in the literature, a strong qualitative understanding can be derived from its chemical properties and documented synthetic applications. It exhibits good solubility in halogenated and aromatic hydrocarbons and poor solubility in alkanes and polar protic solvents. For applications requiring exact solubility values, the detailed experimental protocols provided in this guide offer a reliable framework for researchers to generate this critical data in-house. This information is paramount for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this important chiral building block in research and development.

References

- 1. Buy (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene | 86631-56-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. R-2,2'-Bis(broMoMethyl)-1,1'-binaphthalene | CymitQuimica [cymitquimica.com]

- 4. Cas 86631-56-3,R-2,2'-Bis(broMoMethyl)-1,1'-binaphthalene | lookchem [lookchem.com]

- 5. (R)-2,2 -Bis(bromomethyl)-1,1 -binaphthyl 97 86631-56-3 [sigmaaldrich.com]

- 6. Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. R-2,2'-Bis(broMoMethyl)-1,1'-binaphthalene | 86631-56-3 [chemicalbook.com]

- 8. quora.com [quora.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the chiral compound (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene. This molecule is a key building block in asymmetric synthesis, particularly in the development of chiral ligands for catalysis, which is of significant interest in pharmaceutical and materials science research.

Spectroscopic Data

Detailed experimental spectroscopic data for (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is not widely available in public spectral databases. While ¹³C NMR data is noted to exist from the Institute of Organic Chemistry at the University of Vienna, the specific spectral information is not publicly accessible. However, based on the known structure and data from similar binaphthyl derivatives, the expected spectral characteristics are summarized below. This information is crucial for the structural verification and quality control of the compound.

Table 1: Predicted ¹H NMR Spectral Data for (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.8 | AB quartet | 4H | -CH₂Br |

| ~ 7.0 - 8.1 | Multiplet | 12H | Ar-H |

Table 2: Predicted ¹³C NMR Spectral Data for (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

| Chemical Shift (δ, ppm) | Assignment |

| ~ 33 | -CH₂Br |

| ~ 125 - 135 | Ar-C |

Table 3: Predicted IR Spectral Data for (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3050 | Aromatic C-H stretch |

| ~ 1600, 1500, 1450 | Aromatic C=C stretch |

| ~ 1210 | C-Br stretch |

| ~ 810 | Aromatic C-H bend (out-of-plane) |

Experimental Protocols

The synthesis of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is typically achieved through the bromomethylation of (R)-1,1'-bi-2-naphthol ((R)-BINOL) or a derivative. A general synthetic approach involves the reaction of the corresponding dimethyl precursor with N-bromosuccinimide (NBS).

Synthesis of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene from (R)-2,2'-dimethyl-1,1'-binaphthyl

A common method for the synthesis of the title compound involves the radical bromination of (R)-2,2'-dimethyl-1,1'-binaphthyl.

Procedure:

-

To a solution of (R)-2,2'-dimethyl-1,1'-binaphthyl in a suitable solvent (e.g., carbon tetrachloride or cyclohexane), N-bromosuccinimide (NBS) is added.

-

A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is introduced to the reaction mixture.

-

The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield pure (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the typical workflow for the synthesis and subsequent spectroscopic analysis of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene.

This guide serves as a foundational resource for professionals engaged in synthetic chemistry and drug development, providing essential data and procedural outlines for the utilization of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene. The provided synthetic protocol and expected spectroscopic data will aid in the successful application of this versatile chiral building block.

Methodological & Application

Application Notes and Protocol: Bromomethylation of 2,2'-Dimethyl-1,1'-binaphthyl

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,2'-bis(bromomethyl)-1,1'-binaphthyl via the bromomethylation of 2,2'-dimethyl-1,1'-binaphthyl. The primary method detailed is a free-radical bromination using N-bromosuccinimide (NBS) and photo-initiation, which has been demonstrated to be an effective route for this transformation.

Introduction

2,2'-Bis(bromomethyl)-1,1'-binaphthyl is a valuable chiral building block in asymmetric synthesis, serving as a precursor for various ligands and catalysts.[1][2] The binaphthyl backbone provides a rigid and well-defined chiral environment, and the reactive bromomethyl groups allow for facile introduction of other functionalities through nucleophilic substitution.[2] This protocol offers a reliable method for the preparation of this important synthetic intermediate.

Data Presentation

The following table summarizes the key quantitative data for the bromomethylation of 2,2'-dimethyl-1,1'-binaphthyl.

| Parameter | Value | Reference |

| Starting Material | 2,2'-Dimethyl-1,1'-binaphthyl | |

| Reagents | N-bromosuccinimide (NBS), Chlorobenzene, Toluene | |

| Molar Ratio (Substrate:NBS) | 1 : 2.1 | [3] |

| Reaction Temperature | 5-10 °C | [3] |

| Reaction Time | 8 hours | [3] |

| Isolated Yield | 70% | [3] |

| Product Melting Point | 146-149 °C (racemic), 181-185 °C ((R)-enantiomer) | [3][4] |

| Molecular Formula | C₂₂H₁₆Br₂ | [5] |

| Molecular Weight | 440.17 g/mol | [4][5] |

Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of 2,2'-bis(bromomethyl)-1,1'-binaphthyl.[3]

Materials:

-

2,2'-Dimethyl-1,1'-binaphthyl

-

N-bromosuccinimide (NBS)

-

Chlorobenzene (anhydrous)

-

Toluene

-

Deionized Water

-

Sodium Sulfate (anhydrous)

Equipment:

-

4 L glass flask with a stirrer

-

UV immersion lamp

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 4 L glass flask, with exclusion of moisture, add 282.4 g (1 mol) of 2,2'-dimethyl-1,1'-binaphthyl and 373.9 g (2.1 mol) of N-bromosuccinimide to 1.7 L of chlorobenzene.

-

Initiation and Reaction: While stirring the mixture, illuminate it with a UV immersion lamp for 8 hours at a temperature of 5° to 10° C.

-

Workup:

-

After the reaction is complete, filter off the precipitated succinimide.

-

Wash the filtrate twice with 200 ml of water each time.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Purification:

-

Concentrate the solution in vacuo at 20° to 30° C. This will yield a yellowish-brown oil.

-

Crystallize the crude product from toluene to obtain colorless crystals of 2,2'-bis(bromomethyl)-1,1'-binaphthyl.

-

-

Characterization: The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the bromomethylation of 2,2'-dimethyl-1,1'-binaphthyl.

References

- 1. Buy (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene | 86631-56-3 [smolecule.com]

- 2. S-2,2'-Bis(bromomethyl)-1,1'-binaphthalene | Benchchem [benchchem.com]

- 3. US5502261A - Process for preparing 2,2'-bis(halomethyl)-1,1'-binaphthyl - Google Patents [patents.google.com]

- 4. (R)-2,2 -Bis(bromomethyl)-1,1 -binaphthyl 97 86631-56-3 [sigmaaldrich.com]

- 5. 2,2'-Bis(bromomethyl)-1,1'-binaphthyl | C22H16Br2 | CID 4185815 - PubChem [pubchem.ncbi.nlm.nih.gov]

Applications in Asymmetric Catalysis and Synthesis: Application Notes and Protocols

Introduction

Asymmetric catalysis is a cornerstone of modern chemical synthesis, providing an efficient and powerful methodology for the creation of enantiopure chiral molecules.[1] This field has revolutionized the production of pharmaceuticals, agrochemicals, and fine chemicals by enabling precise control over stereochemistry, which is critical as different enantiomers of a molecule can have vastly different biological activities.[2][3] The three main pillars of asymmetric catalysis—transition metal catalysis, organocatalysis, and biocatalysis—offer a diverse toolkit for synthesizing complex chiral structures with high selectivity and efficiency.[1][3]

This document provides detailed application notes and experimental protocols for three key transformations in asymmetric synthesis, designed for researchers, scientists, and professionals in drug development.

Application Note 1: Asymmetric Hydrogenation of β-Keto Esters via Ruthenium-BINAP Catalysis

Asymmetric hydrogenation is a highly effective method for the stereoselective reduction of prochiral ketones, olefins, and imines to produce chiral alcohols, alkanes, and amines, respectively. The ruthenium-catalyzed hydrogenation of β-keto esters, pioneered by Noyori, is a benchmark process for producing chiral β-hydroxy esters, which are valuable intermediates in pharmaceutical synthesis.[4][5] The use of chiral diphosphine ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), in complex with ruthenium creates a chiral environment that directs the hydrogenation to one face of the substrate, resulting in high enantioselectivity.[4][6]

General Experimental Workflow: Asymmetric Hydrogenation

Caption: General experimental workflow for asymmetric hydrogenation.

Quantitative Data: Asymmetric Hydrogenation of β-Keto Esters

The Ru-BINAP catalytic system demonstrates high efficiency and enantioselectivity across a variety of β-keto ester substrates.[5]

| Substrate | Catalyst | S/C Ratio | Solvent | H₂ Pressure (atm) | Yield (%) | e.e. (%) |

| Methyl acetoacetate | Ru(OAc)₂((S)-BINAP) | 2000:1 | Methanol | 100 | 98 | 99 (R) |

| Ethyl benzoylacetate | RuCl₂((R)-BINAP) | 1000:1 | Ethanol/DCM | 50 | 95 | 97 (R) |

| Ethyl 4-chloroacetoacetate | Ru(OAc)₂((S)-BINAP) | 2000:1 | Methanol | 100 | 99 | 98 (R) |

| Methyl 3-oxo-5-hexenoate | RuBr₂((R)-BINAP) | 1000:1 | Methanol | 4 | 96 | 97 (R) |

Data compiled from representative literature values.[4][5][6]

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate

This protocol is adapted from established procedures for the Noyori asymmetric hydrogenation.[4][7]

Materials:

-

Ru(OAc)₂((S)-BINAP) (Ruthenium(II) diacetate (S)-BINAP complex)

-

Methyl acetoacetate

-

Anhydrous, degassed Methanol

-

Hydrogen gas (high purity)

-

Stainless steel autoclave with a glass liner and magnetic stirring

Procedure:

-

In an inert atmosphere glovebox, charge a glass liner with Ru(OAc)₂((S)-BINAP) (e.g., at a substrate-to-catalyst ratio of 2000:1).

-

Add anhydrous, degassed methanol to dissolve the catalyst.

-

Add methyl acetoacetate to the liner.

-

Place the glass liner inside the autoclave and seal the reactor securely.

-

Remove the autoclave from the glovebox and connect it to a hydrogen line.

-

Purge the reactor 3-5 times with hydrogen gas to remove any residual air.

-

Pressurize the reactor with hydrogen to 100 atm.

-

Commence vigorous stirring and maintain the reaction at 50 °C for 12-24 hours, or until monitoring indicates completion.

-

After cooling to room temperature, carefully vent the excess hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the resulting crude oil by silica gel column chromatography to yield the chiral β-hydroxy ester product.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Catalytic Cycle: Ru-BINAP Catalyzed Ketone Hydrogenation

The reaction proceeds through a nonclassical, metal-ligand bifunctional mechanism where the substrate interacts with the catalyst in the outer coordination sphere.[5][7]

Caption: Proposed outer-sphere catalytic cycle for hydrogenation.

Application Note 2: Sharpless Asymmetric Epoxidation of Allylic Alcohols

The Sharpless Asymmetric Epoxidation is a powerful and reliable method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[8][9] This reaction utilizes a catalyst generated in situ from titanium(IV) isopropoxide (Ti(OiPr)₄) and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[10][11] The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates the stereochemical outcome of the epoxidation with high predictability.[10] The resulting chiral epoxides are versatile intermediates for synthesizing a wide range of natural products and pharmaceuticals.[11][12]

General Experimental Workflow: Sharpless Asymmetric Epoxidation

Caption: General experimental workflow for Sharpless epoxidation.

Quantitative Data: Sharpless Asymmetric Epoxidation

The stereochemical outcome is highly dependent on the chirality of the tartrate ligand used.[10]

| Substrate | Tartrate Ligand | Yield (%) | e.e. (%) | Product Stereochemistry |

| Geraniol | D-(-)-DIPT | 93 | 88 | (2S, 3S) |

| Geraniol | L-(+)-DIPT | ~90 | ~90 | (2R, 3R) |

| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 | (2R, 3R) |

| Cinnamyl alcohol | D-(-)-DET | 80 | >95 | (2S, 3R) |

Data compiled from representative literature values.[2][10]

Experimental Protocol: Catalytic Asymmetric Epoxidation of Geraniol

This protocol is adapted from the catalytic version of the Sharpless epoxidation.[8][10]

Materials:

-

Geraniol

-

D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M)

-

Powdered 4Å molecular sieves

-

Anhydrous dichloromethane (CH₂Cl₂)

-

10% aqueous NaOH solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add powdered 4Å molecular sieves.

-

Add anhydrous CH₂Cl₂ and cool the flask to -20 °C in a cooling bath (e.g., dry ice/acetonitrile).

-

To the cooled suspension, add D-(-)-DIPT followed by Ti(OiPr)₄ via syringe. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.

-

Add geraniol to the reaction mixture.

-

Slowly add the solution of TBHP dropwise over 10-15 minutes, ensuring the internal temperature remains below -20 °C.

-

Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically 2-4 hours), quench the reaction by adding a 10% aqueous NaOH solution and allowing the mixture to warm to room temperature.

-

Stir vigorously for another hour until the two phases become clear.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting epoxy alcohol by flash column chromatography.

Catalytic Cycle: Sharpless Asymmetric Epoxidation

The active catalyst is a dimeric titanium-tartrate complex that orchestrates the enantioselective delivery of an oxygen atom from TBHP to the allylic alcohol.[10][13]

Caption: Simplified catalytic cycle of the Sharpless epoxidation.

Application Note 3: Organocatalytic Asymmetric Diels-Alder Reaction

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a third pillar of catalysis.[14] The MacMillan imidazolidinone catalysts are highly effective for a range of transformations, including the asymmetric Diels-Alder reaction.[1] This approach relies on the formation of a transient, LUMO-lowered iminium ion from an α,β-unsaturated aldehyde and the secondary amine catalyst.[15][16] This activation enhances the dienophile's reactivity and, due to the chiral nature of the catalyst, shields one face of the dienophile, leading to a highly enantioselective cycloaddition.[1][16]

General Experimental Workflow: Organocatalytic Diels-Alder

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. odinity.com [odinity.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sharpless asymmetric epoxidation: Topics by Science.gov [science.gov]

- 10. benchchem.com [benchchem.com]

- 11. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. researchgate.net [researchgate.net]

- 15. Iminium Catalysis in Natural Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nobelprize.org [nobelprize.org]

The Versatility of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene in the Synthesis of Chiral Ligands: Application Notes and Protocols

(Shanghai, China) - December 25, 2025 - For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is paramount. A key strategy in achieving high levels of stereocontrol in chemical reactions is the use of chiral ligands in asymmetric catalysis. Among the array of precursors for these crucial molecules, (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene has emerged as a versatile and highly valuable building block. Its rigid C2-symmetric binaphthyl backbone and reactive bromomethyl groups provide a powerful platform for the synthesis of a diverse range of chiral ligands for a multitude of asymmetric transformations.

This document provides detailed application notes and experimental protocols for the preparation of various classes of chiral ligands derived from (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene, along with data on their performance in asymmetric catalysis.

Introduction to (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is a chiral organic compound featuring a binaphthyl core with two bromomethyl substituents at the 2 and 2' positions. The axial chirality of the binaphthyl scaffold, arising from restricted rotation around the C-C bond connecting the two naphthalene rings, is the source of its stereochemical directing ability. The presence of the two reactive bromomethyl groups allows for straightforward derivatization through nucleophilic substitution reactions, making it an ideal starting material for a variety of chiral ligands.[1]

Synthesis of Chiral Ligands

The primary utility of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene lies in its reaction with various nucleophiles to introduce phosphorus, nitrogen, oxygen, or sulfur-containing coordinating groups. This allows for the rational design and synthesis of ligands with tailored steric and electronic properties.

Synthesis of Chiral Diphosphine Ligands

Chiral diphosphine ligands, such as analogs of the renowned BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are workhorses in asymmetric hydrogenation and other carbon-carbon bond-forming reactions. While BINAP is traditionally synthesized from BINOL (1,1'-bi-2-naphthol), (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene offers an alternative route to related diphosphine ligands.

This protocol describes the synthesis of a C2-symmetric diphosphine ligand via nucleophilic substitution with a phosphide anion.

Materials:

-

(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

-

Diphenylphosphine (Ph₂PH)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed, anhydrous solvents

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve diphenylphosphine (2.2 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.